Vinblastine Sulfate

Description

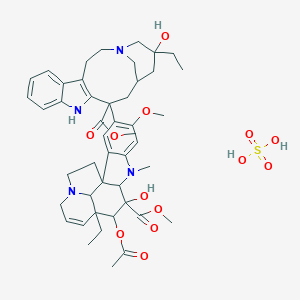

This compound appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)

This compound is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 5 approved and 15 investigational indications.

See also: Vinblastine (has active moiety).

Properties

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQAABAKXDWYSZ-PNYVAJAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9.H2O4S, C46H60N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017133 | |

| Record name | Vinblastine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-67-9 | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinblastine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinblastine sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinblastine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinblastine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBLASTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

543 to 545 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Historical Trajectories in Vincaleukoblastine Discovery and Early Characterization

Serendipitous Observations in Catharanthus roseus**

Catharanthus roseus, commonly known as the Madagascar periwinkle, has a history of use in traditional medicine for various ailments, including diabetes. nih.govjic.ac.uk It was this folkloric reputation that initially drew the attention of researchers in the mid-20th century, leading to unexpected discoveries that would change the landscape of cancer treatment.

In the 1950s, independent research teams, one at the University of Western Ontario and another at the pharmaceutical company Eli Lilly and Company, began investigating extracts of Catharanthus roseus. jic.ac.uk The primary goal of these early studies was to verify the plant's purported anti-diabetic properties. nih.govjic.ac.uk However, when administered to preclinical animal models, specifically rats and mice, the extracts showed little to no significant effect on blood sugar levels. jic.ac.ukcdnmedhall.canih.gov Instead, researchers observed other profound physiological changes.

Studies on the effects of various extracts of C. roseus in animal models revealed a range of activities. Aqueous extracts were found to reduce blood glucose levels in both normal and diabetic mice. nih.gov Ethanolic extracts also demonstrated hypoglycemic effects. nih.gov Furthermore, extracts showed potential in wound healing and possessed antimicrobial properties in rat models. researchgate.net Some extracts also exhibited effects on the cardiovascular system in isolated rat hearts. researchgate.net

A pivotal and unexpected finding from these early preclinical studies was the dramatic impact of the Catharanthus roseus extracts on the white blood cell counts of the laboratory animals. jic.ac.ukcdnmedhall.ca Researchers observed a significant reduction in white blood cells, a condition known as leukopenia. cdnmedhall.ca This effect was particularly noteworthy because it suggested a potential application in treating cancers characterized by the abnormal proliferation of white blood cells, such as leukemia. jic.ac.ukcdnmedhall.ca The destruction of white blood cells and bone marrow in rats by the extract pointed towards its potential as a cancer treatment. cdnmedhall.ca This serendipitous discovery shifted the focus of the research from diabetes to oncology. nih.govjic.ac.ukcdnmedhall.ca

Isolation and Naming Conventions

Following the identification of the potent leukopenic activity of Catharanthus roseus extracts, the next critical step was to isolate the specific chemical constituent responsible for this effect. This process involved meticulous chemical separation and purification techniques.

In 1958, the Canadian team of Robert Noble and Charles Beer successfully isolated the active compound. cdnmedhall.ca The process of isolating vincaleukoblastine and other related alkaloids involved techniques such as vacuum liquid chromatography and charcoal column chromatography. nih.gov Various methods using different solvents like hexane, benzene, and acidified aqueous solutions were developed to extract the alkaloids from the plant leaves. google.comgoogle.com

The newly isolated compound was initially named "vincaleukoblastine." researchgate.net This name was a direct reflection of its origin and its observed biological action: "vinca" from the former genus name of the plant, Vinca (B1221190) rosea, and "leukoblastine" describing its destructive effect on leukoblasts, which are immature white blood cells. researchgate.net Over time, the name was shortened to the more commonly known "vinblastine." researchgate.net

Pioneering Research Contributions and Institutional Collaborations

The development of vincaleukoblastine from a crude plant extract to a viable chemotherapeutic agent was the result of the dedicated work of key researchers and the synergy between academic institutions and the pharmaceutical industry.

Dr. Robert Noble, an esteemed Canadian medical researcher, and Dr. Charles Beer, a biochemist, were central figures in the discovery of vincaleukoblastine. cdnmedhall.canih.gov In 1952, Noble received leaves of the Madagascar periwinkle and began investigating their properties. cdnmedhall.ca His research, in collaboration with Beer, led to the groundbreaking isolation of vinblastine (B1199706) in 1958. cdnmedhall.ca Their work was a significant Canadian contribution to cancer chemotherapy. cdnmedhall.ca The purification process for vinblastine was patented in their names in 1959. cdnmedhall.ca For their pioneering efforts, both Noble and Beer were inducted into the Canadian Medical Hall of Fame. cdnmedhall.canih.gov

The research conducted by Noble and Beer did not occur in isolation. Concurrently, scientists at Eli Lilly and Company, a major pharmaceutical firm, were also investigating the properties of Catharanthus roseus. nih.govresearchgate.net Eli Lilly had an established program for screening plant extracts for potential medicinal value. utppublishing.com The independent findings of both the Canadian academic team and the researchers at Eli Lilly regarding the plant's effects on white blood cells led to a collaborative atmosphere. jic.ac.uk This interaction accelerated the development and large-scale production of vincaleukoblastine, as well as the discovery of other important alkaloids from the same plant, such as vincristine (B1662923). nih.govbsmiab.org The collaboration between academia and industry was crucial in translating the initial discovery into a clinically available cancer treatment. jic.ac.ukresearchgate.net

Conceptualization within the Stathmokinetic Agent Class

The term "stathmokinetic" refers to the ability of a substance to arrest cell division, specifically during the metaphase stage of mitosis. Vincaleukoblastine was quickly identified as a classic example of such an agent. Its mechanism of action was found to be fundamentally different from other cytotoxic agents of the time, which often directly damaged DNA.

Detailed Research Findings:

Early in-vivo studies provided compelling evidence of Vincaleukoblastine's stathmokinetic effects. Research demonstrated that the administration of Vincaleukoblastine led to a significant accumulation of cells in metaphase within various tissues, including bone marrow and tumors. This metaphase arrest is the defining characteristic of a stathmokinetic agent.

The primary mechanism behind this effect was elucidated to be the disruption of microtubule formation. Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Vincaleukoblastine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption prevents the formation of a functional mitotic spindle, thereby halting the cell cycle at metaphase.

Early comparative studies with colchicine (B1669291), another well-known stathmokinetic agent derived from the autumn crocus, revealed both similarities and differences in their effects. While both compounds induced metaphase arrest, studies suggested that Vincaleukoblastine was significantly more potent in certain biological systems. For instance, research on dentin formation in rat incisors showed that while the dose-response lines of colchicine and vinblastine were parallel, vinblastine exhibited a higher relative potency.

The following table summarizes key findings from early research on the stathmokinetic effects of Vincaleukoblastine:

| Parameter | Observation | Significance |

| Cell Cycle Stage of Arrest | Metaphase | Defines the compound as a stathmokinetic agent. |

| Mechanism of Action | Inhibition of microtubule polymerization | Explains the arrest of cell division at the mitotic spindle checkpoint. |

| Effect on Bone Marrow | Significant increase in mitotic index with an accumulation of cells in metaphase. | Demonstrated the potent in-vivo effect on rapidly dividing cell populations. |

| Comparative Potency | Higher relative potency compared to colchicine in some models. | Highlighted its efficacy as a mitotic inhibitor. |

These foundational studies firmly established Vincaleukoblastine as a stathmokinetic agent and laid the groundwork for its development as a chemotherapeutic drug. The unique mechanism of action, centered on the disruption of microtubule dynamics, represented a novel approach to cancer therapy and continues to be an area of active research.

Elucidation of Vincaleukoblastine Biosynthesis Pathways

Biological Origin from Catharanthus roseus

Vincaleukoblastine is a naturally occurring compound found in the medicinal plant Catharanthus roseus, commonly known as the Madagascar periwinkle. researchgate.netnih.gov This plant is the exclusive natural source of vincaleukoblastine and its structurally related analogue, vincristine (B1662923). nih.govnih.gov C. roseus produces a vast array of over 130 TIAs, but vincaleukoblastine and vincristine are among the most significant due to their potent anticancer properties. researchgate.netnih.gov These compounds accumulate in very low quantities in the plant, which has driven research into understanding their biosynthetic pathway to potentially enhance production through metabolic engineering or synthetic biology approaches. researchgate.neteurekalert.org The entire biosynthetic pathway is intricate, involving more than 30 enzymatic steps and is tightly regulated by developmental and environmental cues. nih.govresearchgate.net

Key Precursor Compounds in the Biosynthetic Cascade

The formation of the dimeric, or bisindole, alkaloid vincaleukoblastine is dependent on the synthesis and subsequent coupling of two distinct monomeric indole (B1671886) alkaloid precursors. researchgate.netnih.gov These two monomers, catharanthine (B190766) and vindoline (B23647), are themselves the products of complex, multi-step pathways originating from the central TIA precursor, strictosidine (B192452). nih.govnih.gov

Catharanthine is an Iboga-type monoterpenoid indole alkaloid that serves as one of the two essential building blocks for vincaleukoblastine. researchgate.netnih.gov Its own biosynthesis from the common intermediate strictosidine involves a nine-step enzymatic process. nih.gov While the complete enzymatic sequence has been a long-standing puzzle, recent research has identified key enzymes such as geissoschizine synthase (GS), O-acetylstemmadenine oxidase (ASO), and catharanthine synthase (CS) that are crucial for its formation. nih.govresearchgate.net In the plant, catharanthine is synthesized and accumulates in different cells from its coupling partner, vindoline, preventing premature dimerization. nih.gov

Vindoline is a highly functionalized Aspidosperma-type monoterpenoid indole alkaloid and the second essential monomer for vincaleukoblastine synthesis. researchgate.netnih.gov The biosynthetic pathway from tabersonine (B1681870) to vindoline is one of the most complex, involving a sequence of six key enzymatic reactions: hydroxylation, O-methylation, hydration, N(1)-methylation, another hydroxylation, and finally 4-O-acetylation. nih.gov The enzymes responsible for most of these steps have been identified, including Tabersonine 16-hydroxylase (T16H), Desacetoxyvindoline-4-hydroxylase (D4H), and Deacetylvindoline-4-O-acetyltransferase (DAT). nih.govresearchgate.netnih.gov Vindoline is a major alkaloid found in the leaves of C. roseus. nih.gov

Enzymatic Steps and Regulatory Mechanisms

The final assembly of vincaleukoblastine is a carefully controlled process involving specific enzymatic reactions and a complex network of regulatory genes that manage the expression of the entire pathway.

The pivotal step in forming vincaleukoblastine is the enzymatic coupling of catharanthine and vindoline. nih.gov This reaction is catalyzed by a class III peroxidase, specifically PRX1, which is found in the vacuoles of particular leaf cells. researchgate.netnih.gov The process begins with the peroxidase-mediated oxidation of catharanthine, which generates a reactive intermediate. researchgate.net This intermediate then undergoes a nucleophilic attack by vindoline, leading to the formation of an unstable bond between the two monomers. researchgate.net

This initial coupling product is α-3′,4′-anhydrovinblastine (AVLB). researchgate.netnih.gov AVLB is then converted to vincaleukoblastine (vinblastine). nih.govrsc.org While the conversion of AVLB to vinblastine (B1199706) has been demonstrated in cell-free preparations from C. roseus, the specific enzyme catalyzing this final hydration step has not yet been fully isolated or characterized. nih.govrsc.org

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Geissoschizine Synthase | GS | Reduces cathenamine (B1202132) to form geissoschizine, a precursor to catharanthine. | nih.govresearchgate.net |

| O-acetylstemmadenine Oxidase | ASO | Catalyzes a key step in the formation of a common intermediate for catharanthine and tabersonine. | nih.gov |

| Catharanthine Synthase | CS | Catalyzes the cyclization to form the catharanthine scaffold. | researchgate.net |

| Tabersonine 16-hydroxylase | T16H | Hydroxylates tabersonine in the vindoline pathway. | nih.govnih.gov |

| Deacetylvindoline-4-O-acetyltransferase | DAT | Performs the final acetylation step to produce vindoline. | nih.govnih.gov |

| Class III Peroxidase | PRX1 | Catalyzes the coupling of catharanthine and vindoline to form α-3′,4′-anhydrovinblastine. | researchgate.netnih.gov |

The biosynthesis of terpenoid indole alkaloids in C. roseus is controlled at the genetic level by a network of transcription factors. Among the most important are the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) genes. nih.govnih.gov The ORCA proteins are a subfamily of the AP2/ERF transcription factors that regulate the expression of many genes within the TIA pathway. nih.gov

Proposed Non-Enzymatic Contributions to In Planta Formation

While the biosynthesis of the complex dimeric indole alkaloid vincaleukoblastine (also known as vinblastine) is largely understood as an intricate, enzyme-catalyzed pathway, compelling research suggests that non-enzymatic reactions may also play a significant role in its formation within Catharanthus roseus. These proposed mechanisms primarily involve the crucial coupling of the monomeric precursors, catharanthine and vindoline, to form anhydrovinblastine (B1203243), a direct precursor to vincaleukoblastine.

Research has demonstrated that the coupling of catharanthine and vindoline to yield 3',4'-anhydrovinblastine (AVLB) can occur non-enzymatically under specific conditions that could be mimicked in planta. One such study found that this reaction can be facilitated by near-ultraviolet light in the presence of flavin mononucleotide (FMN) and manganese (II) ions nih.gov. This finding is significant as flavins are common in plant cells and could act as photosensitizers, suggesting a potential light-dependent, non-enzymatic step in the biosynthesis.

Further supporting the hypothesis of non-enzymatic contributions is the direct coupling of catharanthine and vindoline to produce not only anhydrovinblastine but also vincaleukoblastine and its isomer, leurosidine (B1205338). This reaction has been achieved in the laboratory using an iron(III) (Fe(III))-promoted process, which is considered biomimetic nih.govresearchgate.net. The proposed mechanism involves the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and a diastereoselective coupling with vindoline nih.gov. The subsequent reduction of the intermediate iminium ion yields anhydrovinblastine nih.gov. This suggests that the cellular redox environment, potentially involving metal ions like iron that are abundant in plants, could facilitate this key coupling step without the direct involvement of a specific coupling enzyme.

The concept of spontaneous, non-enzymatic reactions is also supported by observations in the biosynthesis of other related alkaloids. For instance, the spontaneous cyclization of dehydrosecodine iminium to form vincadifformine (B1218849) has been noted in the absence of a specific hydrolase enzyme nih.gov. This lends credence to the possibility that certain key transformations in the intricate pathways of indole alkaloid biosynthesis may not be strictly enzyme-mediated but can occur spontaneously under the specific physicochemical conditions of the plant cell.

These findings open up new avenues for understanding the complete biosynthetic picture of vincaleukoblastine, suggesting a synergy between enzymatic and non-enzymatic processes.

| Proposed Non-Enzymatic Reaction | Reactants | Promoting Factors/Reagents | Product(s) | Significance |

| Coupling to form 3',4'-anhydrovinblastine | Catharanthine, Vindoline | Near-ultraviolet light, Flavin mononucleotide (FMN), Manganese (II) ion | 3',4'-anhydrovinblastine | Suggests a potential light-dependent, non-enzymatic pathway in the plant. nih.gov |

| Direct coupling to form dimeric alkaloids | Catharanthine, Vindoline | Iron (III) chloride (FeCl₃), followed by a reducing agent (e.g., NaBH₄) | Anhydrovinblastine, Vincaleukoblastine, Leurosidine | Provides a biomimetic model for the formation of the dimeric structure, highlighting the potential role of metal ions and the cellular redox state. nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action of Vincaleukoblastine

Interaction with Tubulin and Microtubule Dynamics

The fundamental mechanism of vincaleukoblastine's activity lies in its direct interaction with tubulin, the protein subunit of microtubules. droracle.ainih.gov This interaction perturbs the delicate equilibrium of microtubule assembly and disassembly, a process known as dynamic instability, which is critical for their physiological functions. nih.govresearchgate.netnih.gov

Binding Site Specificity on Tubulin

Vincaleukoblastine binds to a specific site on the β-tubulin subunit, known as the vinca (B1221190) domain. nih.govnih.govyoutube.com This binding site is located at the interface between two tubulin heterodimers within the microtubule protofilament structure. nih.gov X-ray crystallography studies have revealed that vincaleukoblastine acts as a wedge at this interface, physically interfering with the longitudinal association of tubulin molecules. nih.gov The binding is characterized by a high affinity, and even the binding of a few molecules of vincaleukoblastine per microtubule can significantly impact its dynamics. researchgate.net The affinity of vinca alkaloids for tubulin correlates with their clinical potency, with vincristine (B1662923) (a closely related vinca alkaloid) showing a higher affinity than vincaleukoblastine, which in turn has a higher affinity than vinorelbine (B1196246). scilit.com

Inhibition of Microtubule Polymerization and Assembly

A primary and well-documented effect of vincaleukoblastine is the inhibition of microtubule polymerization. droracle.ainih.gov By binding to tubulin dimers, vincaleukoblastine prevents their addition to the growing ends of microtubules. youtube.com This disruption of the assembly process leads to a net decrease in the formation of new microtubules and can cause the disassembly of existing ones. youtube.com At sufficient concentrations, this inhibitory action results in the dissolution of the mitotic spindle, a key structure for chromosome segregation during mitosis. droracle.ai

Suppression of Microtubule Dynamics at Low Concentrations

At low, clinically relevant concentrations, vincaleukoblastine's primary effect is not the wholesale depolymerization of microtubules, but rather the potent suppression of their dynamic instability. nih.govresearchgate.netnih.gov This includes a reduction in both the rate and extent of microtubule growth and shortening. nih.govresearchgate.net Vincaleukoblastine achieves this by "kinetically capping" the microtubule ends, effectively pausing them in a state of attenuated dynamics where neither significant growth nor shortening occurs. nih.govnih.gov This suppression of dynamics is a critical aspect of its mechanism, as even subtle alterations in microtubule behavior can disrupt the precise choreography of mitosis. nih.gov

Reduction of Microtubule Polymer Mass at Higher Concentrations

As the concentration of vincaleukoblastine increases, its inhibitory effects on polymerization become more pronounced, leading to a significant reduction in the total microtubule polymer mass within the cell. researchgate.netnih.govnih.gov At these higher concentrations, the equilibrium between tubulin dimers and polymerized microtubules shifts decidedly towards the depolymerized state. nih.gov This can lead to the formation of tubulin paracrystals, which are aggregates of tubulin induced by the drug. nih.gov The substantial loss of microtubular structures disrupts not only mitosis but also other essential cellular functions that rely on an intact cytoskeleton.

Consequences for Cellular Processes

The perturbation of microtubule dynamics and structure by vincaleukoblastine has profound consequences for various cellular processes, culminating in cell cycle arrest and apoptosis.

The most prominent consequence of vincaleukoblastine's action is the disruption of mitosis. droracle.aiyoutube.com The suppression of microtubule dynamics prevents the proper formation and function of the mitotic spindle. droracle.aiyoutube.com This leads to the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in the metaphase stage of mitosis to prevent chromosomal missegregation. researchgate.net This mitotic arrest is a hallmark of treatment with vinca alkaloids and is a primary contributor to their anticancer effects. droracle.aiyoutube.comnih.govnih.gov

Prolonged mitotic arrest induced by vincaleukoblastine ultimately triggers programmed cell death, or apoptosis. droracle.ainih.gov The inability of the cell to complete mitosis and satisfy the spindle assembly checkpoint leads to the activation of apoptotic pathways. researchgate.net Interestingly, research also suggests that vinca alkaloids can induce cell death during interphase by perturbing interphase microtubules, indicating that mitotic arrest is not the sole mechanism of cytotoxicity. nih.gov The disruption of the microtubule network also interferes with other vital cellular functions, such as intracellular transport and the maintenance of cell shape, further contributing to cellular stress and demise. ufl.edu

M-Phase Cell Cycle Arrest

The primary mechanism of action for Vincaleukoblastine is the induction of cell cycle arrest during the M-phase (mitosis). nih.govresearchgate.net This is a direct consequence of its interference with microtubule function. nih.gov By binding to tubulin, the protein subunit of microtubules, Vincaleukoblastine inhibits the polymerization necessary for microtubule formation. droracle.ai This disruption prevents the assembly of a functional mitotic spindle, a critical structure for cell division. droracle.ai As a result, cells are unable to progress past the metaphase stage of mitosis, leading to a halt in the cell cycle. droracle.aidrugbank.com

Studies on MOLT-4 human lymphoblastic leukemia cells demonstrated that Vincaleukoblastine can induce a quantifiable arrest of cells specifically in the M-phase. nih.gov This arrest is characterized by a time-dependent dynamic change in the cell cycle distribution, with an accumulation of cells in the M-phase and a subsequent drop in the cell proliferation rate. nih.govresearchgate.net While microtubule-targeting agents are known to primarily cause mitotic arrest and subsequent cell death, evidence also suggests they can interfere with interphase microtubules, indicating a complex, multi-modal mechanism of action depending on the cell cycle phase. nih.gov For instance, in primary acute lymphoblastic leukemia (ALL) cells, those in the G1 phase underwent cell death without progressing to mitosis, while cells in the S or G2/M phases died following mitotic arrest. nih.gov

| Cell Line | Observation | Implication | Reference |

| MOLT-4 | Time-dependent cell arrest in M-phase. | Confirms Vincaleukoblastine's role as a mitotic inhibitor. | nih.govresearchgate.net |

| Primary ALL | Cells in G1 die without mitotic entry; cells in S/G2/M die after mitotic arrest. | Demonstrates cell cycle phase-dependent death mechanisms. | nih.gov |

Disruption of Mitotic Spindle Apparatus Formation

Vincaleukoblastine's ability to induce M-phase arrest is functionally rooted in its profound disruption of the mitotic spindle apparatus. nih.govnih.gov The mitotic spindle, composed of microtubules, is essential for organizing and segregating chromosomes during cell division. Vincaleukoblastine binds avidly to tubulin, preventing the assembly of these microtubules. droracle.ai This inhibition of microtubule polymerization leads to the dissolution or malformation of the spindle structure. droracle.ainih.gov

Research using polarized light microscopy on living oocytes showed that Vincaleukoblastine causes a rapid attrition and eventual disappearance of the mitotic spindle structure, an effect that is reversible upon removal of the agent. nih.gov In human prostate cancer cells (DU 145), treatment with Vincaleukoblastine resulted in a marked disruption of the normal mitotic spindle structure, leading to disorganized chromosomal material. researchgate.net This effect is dose-dependent and fundamentally compromises the cell's ability to execute mitosis correctly. The correlation between the dissolution of the mitotic spindle and cytotoxicity underscores this as a primary mechanism of its anticancer effect. nih.gov

Interference with Chromosome Separation

A direct consequence of a disrupted mitotic spindle is the failure of proper chromosome separation. researchgate.netnih.gov The correctly formed bipolar spindle attaches to chromosomes at their kinetochores and generates the forces necessary to align them at the metaphase plate and then pull the sister chromatids apart into the two daughter cells.

By causing the collapse or malformation of the mitotic spindle, Vincaleukoblastine prevents these critical steps. nih.govresearchgate.net The chromosomes may condense, but they cannot be organized or segregated correctly. researchgate.net This leads to a state of mitotic arrest where the cell is unable to satisfy the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the spindle before anaphase begins. This failure in chromosome segregation ultimately triggers cell death pathways. researchgate.net

Induction of Cellular Demise

The cellular arrest and mitotic catastrophe caused by Vincaleukoblastine ultimately lead to cellular demise, primarily through apoptosis (programmed cell death). nih.govnih.gov This process can be initiated through various signaling pathways and is not always dependent on completing the M-phase arrest. nih.govresearchgate.net

One significant pathway involves the c-Jun N-terminal kinase (JNK) signaling cascade. Treatment with Vincaleukoblastine leads to a robust increase in the expression and phosphorylation of c-Jun, a key component of the activator protein-1 (AP-1) transcription factor. nih.gov This induction of c-Jun can play a pro-apoptotic role. For instance, in KB-3 carcinoma cells, activated c-Jun was found to associate with the promoter of the p21 (WAF1/CIP1) gene, a cyclin-dependent kinase inhibitor. nih.gov This interaction leads to the downregulation of p21, which in turn promotes the cycling of mitotically impaired cells, ultimately driving them towards apoptosis. nih.gov Interrupting this cycle with siRNA targeted at c-Jun significantly inhibited Vincaleukoblastine-induced apoptosis. nih.gov

The NF-κB/IκB signaling pathway has also been implicated. researchgate.net While Vincaleukoblastine can induce apoptosis, this effect can be inhibited by glucocorticoids without affecting the G2-M arrest, suggesting the apoptotic pathway can be independent of the cell cycle arrest itself. researchgate.net Further studies showed that Vincaleukoblastine activates NF-κB and that inhibiting this pathway can reduce the cell's sensitivity to Vincaleukoblastine-induced apoptosis. researchgate.net

The response to Vincaleukoblastine is heterogeneous across different cancer cell lines. nih.gov Some leukemia and lymphoma cells undergo acute, phase-independent apoptosis, while others are more resistant and die via delayed mitotic death. nih.gov This heterogeneity is partly linked to the levels of anti-apoptotic proteins like Mcl-1. nih.gov

| Pathway/Protein | Role in Vincaleukoblastine-Induced Apoptosis | Effect | Reference |

| c-Jun | Pro-apoptotic transcription factor | Upregulated by Vincaleukoblastine, leading to p21 downregulation. | nih.gov |

| p21 (WAF1/CIP1) | Cyclin-dependent kinase inhibitor | Downregulated by c-Jun, promoting cell death in mitotically impaired cells. | nih.gov |

| NF-κB | Transcription factor | Activated by Vincaleukoblastine; its inhibition reduces apoptosis. | researchgate.net |

| Mcl-1 | Anti-apoptotic protein | Its suppression can sensitize resistant cells to acute apoptosis. | nih.gov |

Immunosuppressive Effects at the Molecular Level

In addition to its cytotoxic effects on cancer cells, Vincaleukoblastine exhibits immunosuppressive properties. drugbank.com This effect is largely a consequence of its primary mechanism of action—the inhibition of mitosis. Lymphocytes, key cells of the immune system, are characterized by their ability to proliferate rapidly upon activation. By disrupting microtubule formation and inducing mitotic arrest, Vincaleukoblastine can inhibit this lymphocyte proliferation. droracle.ai

Furthermore, Vinca alkaloids are thought to mediate their effects in certain immune disorders by inhibiting macrophage function. droracle.ai Macrophages are crucial for phagocytosis, and this process also relies on a dynamic cytoskeleton. By interfering with microtubule dynamics, Vincaleukoblastine can impair the ability of macrophages to engulf and clear targeted cells, such as platelets in immune thrombocytopenic purpura (ITP). droracle.ai

Exploration of Unique Molecular Mechanisms of Action with New Inhibitors

Research into enhancing the efficacy of Vincaleukoblastine has led to the exploration of combination therapies with other inhibitors, revealing unique molecular synergies.

One key area of investigation involves targeting survival pathways that cancer cells activate in response to chemotherapy. For example, some leukemia cells respond to Vincaleukoblastine by rapidly inducing the anti-apoptotic protein Mcl-1 through the MEK-ERK pathway. nih.gov Combining Vincaleukoblastine with a MEK inhibitor, such as PD98059, prevents this protective upregulation of Mcl-1. nih.gov This combination dramatically sensitizes the cancer cells, converting a delayed mitotic death into a rapid "acute apoptosis." nih.gov

Another approach is to combine Vincaleukoblastine with other established chemotherapeutic agents that have different molecular targets. The well-known CHOP regimen combines Vincaleukoblastine with Cyclophosphamide (a DNA alkylating agent), Doxorubicin (a DNA intercalator and topoisomerase II inhibitor), and Prednisone. nih.gov The synergistic effect comes from attacking the cancer cell on multiple fronts: DNA replication, DNA structure, and cell division. nih.gov

Additionally, studies on Vincaleukoblastine's own metabolites have opened new avenues. The metabolite 20-hydroxy-Vincaleukoblastine has been shown to have a stronger binding affinity to tubulin than the parent compound. acs.org This suggests that it could be a valuable starting point for designing next-generation antimitotic drugs with potentially improved efficacy or pharmacokinetic profiles. acs.org

| Combination Agent | Molecular Target/Mechanism | Synergistic Effect with Vincaleukoblastine | Reference |

| PD98059 (MEK Inhibitor) | Inhibits the MEK-ERK signaling pathway. | Suppresses Vincaleukoblastine-induced Mcl-1, enhancing and accelerating apoptosis. | nih.gov |

| Cyclophosphamide | DNA alkylating agent. | Induces DNA damage, complementing Vincaleukoblastine's mitotic disruption. | nih.gov |

| Doxorubicin | DNA intercalator and topoisomerase II inhibitor. | Inhibits DNA and RNA synthesis, creating a multi-pronged attack on cell viability. | nih.gov |

Structure Activity Relationship Sar of Vincaleukoblastine and Analogues

Correlation between Tubulin Binding Affinity and Biological Potency

The therapeutic efficacy of Vincaleukoblastine (more commonly known as vinblastine) and its analogues is intrinsically linked to their ability to bind to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The structure-activity relationship (SAR) of these compounds reveals a strong correlation between their affinity for tubulin and their observed biological potency.

Extensive research has demonstrated that modifications to the chemical structure of Vincaleukoblastine can significantly impact both its tubulin binding affinity and its cytotoxic effects. These modifications have been particularly focused on the catharanthine (B190766) (upper) and vindoline (B23647) (lower) moieties of the dimeric molecule.

One of the most explored sites for modification is the C20' position of the catharanthine unit. Studies on a series of C20' urea (B33335) and amide analogues have shown that the nature of the substituent at this position plays a crucial role in determining the compound's activity. For instance, certain C20' urea derivatives exhibit significantly enhanced cytotoxicity compared to the parent compound, Vincaleukoblastine. This increased potency has been directly correlated with a higher affinity for tubulin. nih.gov

In competitive binding assays, these ultra-potent C20' urea analogues were found to displace a fluorescently labeled Vincaleukoblastine probe from tubulin to a much greater extent than Vincaleukoblastine itself, indicating a stronger binding interaction. nih.gov This enhanced binding is thought to arise from additional interactions with the tubulin binding site, leading to a more stable drug-tubulin complex and, consequently, more potent inhibition of microtubule polymerization.

The following data tables illustrate the correlation between the inhibition of tubulin polymerization and the cytotoxic activity of Vincaleukoblastine and a selection of its analogues.

Table 1: Correlation of Tubulin Polymerization Inhibition and Cytotoxicity of Vincaleukoblastine and Analogues

This table presents the 50% inhibitory concentration (IC50) for tubulin polymerization and the cytotoxic IC50 values for various Vinca (B1221190) alkaloids in different cancer cell lines. A lower IC50 value indicates greater potency.

| Compound | Inhibition of Tubulin Polymerization (IC50, µM) | Cytotoxicity IC50 (nM) | Cell Line |

| Vincaleukoblastine (Vinblastine) | 1.8 | 7.1 | A549 (Human Lung Carcinoma) |

| 1.5 | HCT116 (Human Colon Carcinoma) | ||

| 0.8 | L1210 (Mouse Leukemia) | ||

| Vincristine (B1662923) | Not Available | Not Available | |

| Vinorelbine (B1196246) | Not Available | Not Available | |

| C20' Urea Analogue 1 | Not Available | 700-800 pM | HCT116 (Human Colon Carcinoma) |

| C20' Amide Analogue 1 | Not Available | Matches or exceeds Vinblastine (B1199706) | A549 (Human Lung Carcinoma) |

| C20' Amide Analogue 2 | Not Available | Matches or exceeds Vinblastine | A549 (Human Lung Carcinoma) |

| C20' Amide Analogue 3 | Not Available | Matches or exceeds Vinblastine | A549 (Human Lung Carcinoma) |

| 10'-Fluorovinblastine | Not Available | Potent | A549 (Human Lung Carcinoma) |

Data compiled from multiple sources. nih.govtandfonline.com

Table 2: Comparative Tubulin Binding Affinities of Vinca Alkaloids

| Compound | Overall Tubulin Binding Affinity (K1K2) |

| Vincristine | Highest |

| Vincaleukoblastine (Vinblastine) | Intermediate |

| Vinorelbine | Lowest |

This data correlates with the clinical dosages, where vincristine is used at the lowest doses. nih.gov

The data clearly indicates that analogues with modifications that enhance tubulin binding generally exhibit greater cytotoxicity. For example, the C20' urea analogues, which show a higher affinity for tubulin, are significantly more potent in inhibiting cancer cell growth than Vincaleukoblastine. nih.gov

Furthermore, research on C-20' alkyl congeners of Vincaleukoblastine has revealed that specific modifications at this site can selectively alter the various anti-microtubule actions of the drug, such as inhibition of microtubule assembly, disassembly of preformed microtubules, and induction of spiral aggregates. nih.gov The cellular perturbations, including growth inhibition and mitotic arrest, were found to be most strongly correlated with the ability of the congeners to inhibit microtubule polymerization. nih.gov

Synthetic Methodologies for Vincaleukoblastine and Its Derivatives

Advanced Total Synthesis Strategies

The total synthesis of a molecule as structurally intricate as vinblastine (B1199706), which contains two distinct indole (B1671886) alkaloid units (catharanthine and vindoline), presents significant challenges, particularly in controlling the stereochemistry of the final coupled product. Modern synthetic strategies have overcome many of these hurdles, providing access to vinblastine and its analogues in a laboratory setting. acs.orgresearchgate.net

Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of vinblastine. A critical challenge is the stereoselective formation of the bond connecting the two monomeric units, particularly at the C16' position. Early methods often struggled with this, but significant progress has been made.

One successful strategy involves a novel indole synthesis via the radical cyclization of a thioanilide to construct the vindoline (B23647) unit. nih.gov This is followed by a stereoselective coupling of the two complex indole units. A key coupling reaction between a chloroindolenine derived from the upper catharanthine-like unit and the synthetic vindoline unit has been shown to proceed with complete stereochemical control, yielding the desired product in high yield (97%). Further developments feature the stereoselective construction of the tertiary alcohol in the upper half through a 1,3-dipolar cycloaddition of nitrile oxide and a Baeyer-Villiger oxidation, ensuring the correct configuration at C18'. nih.gov

Asymmetric synthesis, which creates chiral molecules from achiral or racemic precursors, is essential for producing the specific enantiomer of vinblastine that is biologically active. numberanalytics.com A powerful approach developed for the asymmetric total synthesis of vindoline involves an intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. nih.govresearchgate.netnih.govnih.gov

In this elegant strategy, a chiral substituent is placed on the tether that links the dienophile and the oxadiazole. nih.govnih.gov This chiral auxiliary directs the facial selectivity of the initial Diels-Alder reaction, which in turn sets the absolute stereochemistry for the six resulting stereocenters in the cycloadduct. nih.govnih.gov This single, complex reaction assembles three rings and four carbon-carbon bonds, establishing the core pentacyclic structure of vindoline with all necessary stereochemistry and functionality in place. researchgate.netnih.gov This methodology has proven effective for the concise asymmetric total synthesis of both (-)-vindoline and its analogue, vindorosine. researchgate.netnih.gov

A major breakthrough in vinblastine synthesis was the development of a direct coupling method that mimics the proposed biosynthetic pathway. This method utilizes an iron(III)-promoted reaction to couple catharanthine (B190766) and vindoline, generating the key intermediate anhydrovinblastine (B1203243). acs.orgnih.gov The reaction is initiated by FeCl₃, which is believed to generate a catharanthine amine radical cation. nih.govnih.gov This intermediate undergoes an oxidative fragmentation and subsequent diastereoselective coupling with vindoline. nih.govnih.gov

This coupling method is highly efficient and stereospecific, exclusively producing the natural C16' stereochemistry. nih.govnih.gov The yield of the coupled product, anhydrovinblastine, can be as high as 90% under optimized conditions, which include using trifluoroethanol as a cosolvent to ensure the solubility of the reactants. nih.gov This biomimetic coupling represents a significant step forward, providing a robust and scalable method for producing the core structure of vinblastine. acs.orgnih.gov

Following the successful Fe(III)-promoted coupling, a subsequent oxidation step is required to install the tertiary alcohol at the C20' position, converting anhydrovinblastine into vinblastine. A highly effective method combines the coupling and oxidation into a single, one-pot operation. acs.orgnih.gov After the initial coupling, the reaction mixture is treated with an Fe(III)/NaBH₄/air solution. nih.govnih.gov

This in situ procedure leads to the oxidation of the C15'-C20' double bond of the anhydrovinblastine intermediate. nih.govnih.gov The reaction is a free-radical-mediated process initiated by the addition of sodium borohydride (B1222165) (NaBH₄) to the Fe(III) salt in the presence of oxygen. nih.gov This process directly yields vinblastine (in approximately 43% yield) and its naturally occurring C20' isomer, leurosidine (B1205338) (in 23% yield). nih.govresearchgate.net This integrated approach not only simplifies the synthesis but also provides access to previously inaccessible vinblastine analogues by modifying the radical functionalization step. nih.govnih.gov

The Fe(III)-promoted coupling of catharanthine and vindoline is considered biomimetic, meaning it imitates the natural process occurring in the C. roseus plant. acs.orgnih.gov In the plant, the biosynthesis of vinblastine is thought to be mediated by enzymes, such as peroxidases. researchgate.net These enzymes facilitate the coupling of the two monomeric precursors, which are stored separately within the plant's cells. acs.org

The synthetic Fe(III)-mediated reaction remarkably reproduces the diastereoselectivity observed in nature, yielding both vinblastine and leurosidine. acs.org This has led to the provocative suggestion that the natural formation of vinblastine might not be a strictly controlled enzymatic process but could result from a stress-induced mixing of catharanthine and vindoline in the presence of natural iron salts and air. acs.org More recent studies have focused on engineering microbial hosts like Saccharomyces cerevisiae to produce catharanthine and vindoline, which can then be coupled chemically or biologically to form vinblastine, representing a different kind of biosynthetic mimicry. researchgate.netnih.gov

Semisynthetic Modification and Derivative Development

While total synthesis provides access to the core vinblastine structure, semisynthesis—the chemical modification of the naturally derived molecule—has been the primary route for developing new derivatives with improved pharmacological profiles. mdpi.com These modifications have targeted various parts of the molecule, leading to clinically important drugs and a deeper understanding of structure-activity relationships. mdpi.comnih.gov

Early efforts focused on modifications of peripheral substituents, such as O-acylation at the C4 position. acs.orgnih.gov More profound changes have led to second- and third-generation vinca (B1221190) alkaloids. For example, vinorelbine (B1196246), a key semisynthetic derivative, features a structural modification in the catharanthine (or velbenamine) part of the molecule. acs.orgnih.gov Another important derivative, vinflunine, is a bifluorinated compound that exhibits greater anticancer activity and lower neurotoxicity compared to its predecessors. acs.orgnih.gov

Recent advances in synthetic methodology have enabled the creation of novel analogues that were previously inaccessible. nih.govnih.gov For instance, the Fe(III)/NaBH₄-mediated reaction allows for the introduction of various functionalities at the C20' position. This led to the development of a series of C20' urea (B33335) and thiourea (B124793) derivatives, which were synthesized from a 20'-aminovinblastine intermediate. nih.gov Several of these new analogues have shown extraordinary potency, in some cases exceeding that of vinblastine by more than 10-fold, and have demonstrated the ability to overcome the drug resistance that often limits the effectiveness of vinblastine in clinical settings. ecancer.orgnih.govacs.org

Table 1: Examples of Semisynthetic Vincaleukoblastine Derivatives and Their Modifications This table is interactive. You can sort and filter the data.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| Vincaleukoblastine (Vinblastine) | Dimeric indole alkaloid, subject of synthesis |

| Catharanthine | Monomeric indole alkaloid, precursor |

| Vindoline | Monomeric indole alkaloid, precursor |

| Leurosidine | Dimeric indole alkaloid, isomer of vinblastine |

| Anhydrovinblastine | Dimeric indole alkaloid, key synthetic intermediate |

| Vindesine | Semisynthetic derivative |

| Vinorelbine | Semisynthetic derivative |

| Vinflunine | Semisynthetic derivative |

| Vincristine (B1662923) | Related natural dimeric indole alkaloid |

| Vindorosine | Analogue of vindoline |

| Thioanilide | Synthetic intermediate |

| 1,3,4-Oxadiazole | Heterocyclic compound used in cycloaddition |

| Trifluoroethanol | Solvent |

| Sodium Borohydride (NaBH₄) | Reducing agent |

| Iron(III) Chloride (FeCl₃) | Catalyst/Promoter for coupling |

| KAR-2 | Experimental semisynthetic derivative |

Strategies for Enhanced Biological Activity and Overcoming Resistance

A major limitation in the clinical use of Vinca alkaloids is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (Pgp) efflux pumps which actively remove the drug from cancer cells. nih.govmdpi.com Consequently, a key focus of synthetic chemistry has been to design derivatives that can bypass this resistance mechanism.

Strategies to combat resistance and boost activity include:

Modification at the C20' position: Introducing new functionalities at the C20' position of the velbanamine (or catharanthine) portion of the molecule has yielded analogues with significantly improved potency. nih.gov For instance, the creation of C20'-urea derivatives of vinblastine resulted in compounds with extraordinary potency (IC₅₀ = 40–450 pM) and improved activity against Pgp-overexpressing, vinblastine-resistant cell lines. acs.org

Targeting Pgp-Mediated Efflux: The development of new derivatives aims to create molecules that are poor substrates for Pgp. One study found that a hydroxylated metabolite of vinblastine could be a promising starting point for designing next-generation drugs to overcome Pgp-mediated resistance. acs.org

Spiro-oxazolidinedione Derivatives: The synthesis of spiro-oxazolidinedione derivatives of vincristine (a closely related analogue) and vinblastine has produced compounds with excellent cytotoxic activity, particularly against leukemia cell lines. mdpi.com

The following table summarizes the enhanced activity of a selected derivative against a resistant cell line.

| Compound | Cell Line | IC₅₀ (nM) | Resistance Factor |

| Vinblastine | HCT116 | 2.5 | 1 |

| Compound 35 (7'-homo-Anhydrovinblastine derivative) | HCT116 | 1.8 | 0.72 |

| Vinblastine | K562 | 3.0 | 1 |

| Compound 35 (7'-homo-Anhydrovinblastine derivative) | K562 | 2.2 | 0.73 |

| Data derived from research on highly functionalized 7′-homo-anhydrovinblastine derivatives, showing improved potency over existing alkaloids in certain cell lines. acs.org |

Introduction of Novel Structural Features (e.g., cyclopropanated derivatives, amino acid conjugates)

To explore new structure-activity relationships, chemists have introduced novel functionalities and structural motifs into the Vincaleukoblastine scaffold.

Amino Acid Conjugates: Vinblastine has been conjugated with amino acids to alter its properties. nih.govresearchgate.net For example, derivatives of vinblastine coupled with the methyl ester of L-tryptophan have been synthesized. mdpi.com Such conjugates can be designed to improve targeting, solubility, or to be recognized by specific cellular transport mechanisms. In one approach, vinblastine-C4 acyl derivatives were created by linking amino acid maleoyl compounds to the vindoline part of the molecule. nih.gov

| Derivative Type | Synthetic Strategy | Potential Advantage |

| Cyclopropanated Vinblastine | Multi-step synthesis involving the formation of a cyclopropane (B1198618) ring on the catharanthine precursor. mdpi.comresearchgate.net | Alters molecular conformation, potentially enhancing binding affinity or overcoming resistance. |

| Amino Acid Conjugates | Coupling of amino acids (e.g., L-tryptophan) or their esters to the vinblastine skeleton, often at the vindoline moiety. mdpi.comnih.gov | May improve drug targeting, alter solubility, and facilitate cellular uptake. |

| Folic Acid Conjugates | Attachment of a folic acid unit via azide (B81097) coupling methods. mdpi.com | Aims to target cancer cells that overexpress folate receptors. |

Synthesis of Analogues with Modified Indole and Dihydroindole Units

The two core components of Vincaleukoblastine, the indole unit (catharanthine) and the dihydroindole unit (vindoline), are primary targets for synthetic modification.

Vindoline Core Redesign: A total synthesis approach has enabled the creation of vinblastine analogues with deep-seated modifications to the vindoline subunit's core ring system. nih.gov This research included the synthesis of analogues with 5,5, 6,6, and reversed 5,6 membered DE ring systems, revealing that even unnatural ring conformations could be effective. nih.gov

Catharanthine Modifications: The aromatic ring of the catharanthine unit has been a site for substitution. Boger and colleagues prepared vinblastine derivatives by coupling catharanthine substituted at the 12' position with vindoline. mdpi.com Other work has focused on converting the ester group at the 18' position of catharanthine into other functional groups like amides and nitriles to generate new dimeric alkaloids. mdpi.com

7'-homo-Anhydrovinblastine Derivatives: A strategy involving a direct ring enlargement of vinorelbine (a semi-synthetic analogue) has been used to create a family of 7'-homo-anhydrovinblastine derivatives. acs.org This method enlarges ring C' of the catharanthine unit, and one resulting compound proved to be 1.7 times more active than vinorelbine as a tubulin assembly inhibitor. acs.org

Development of Semi-Synthetic Vinca Alkaloid Analogues

Given the low natural abundance of Vincaleukoblastine and the complexity of its total synthesis, semi-synthetic methods starting from more abundant precursors are crucial. nih.gov The most common approach involves coupling catharanthine and vindoline, which can be isolated in higher yields from the C. roseus plant. researchgate.netresearchgate.net

The development of semi-synthetic analogues has been a cornerstone of Vinca alkaloid research for decades. nih.gov

Biomimetic Coupling: The coupling of catharanthine and vindoline can be achieved using methods that mimic the proposed biosynthetic pathway, such as the Polonovski-Potier reaction. acs.org This reaction typically generates anhydrovinblastine, a key intermediate that can be further modified to produce vinblastine, vinorelbine, and other analogues. nih.gov

Functional Group Interconversion: Once the dimeric skeleton is formed, standard chemical reactions are used to modify functional groups. For example, converting the 18'-ester group of the catharanthine moiety or making changes to the acetyl group on the vindoline unit can lead to new derivatives with altered activities. mdpi.com The development of newer semi-synthetic analogues and their conjugation with monoclonal antibodies are seen as promising avenues for creating derivatives with higher antitumor activity and reduced toxicity. nih.gov

Mechanisms of Cellular Resistance to Vincaleukoblastine

Multidrug Resistance (MDR) Phenotype

The most common mechanism of resistance to vincaleukoblastine is the development of the multidrug resistance (MDR) phenotype. researchgate.netresearchgate.net This phenomenon confers simultaneous resistance to a wide array of structurally and functionally unrelated chemotherapeutic agents, particularly natural products like Vinca (B1221190) alkaloids, taxanes, and anthracyclines. researchgate.netnih.gov The central feature of MDR is a reduction in the intracellular accumulation of the drug, preventing it from reaching a high enough concentration to exert its cytotoxic effect. scirp.orgnih.gov This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps. scirp.orgjournaljpri.com

The key players in the MDR phenotype are specific members of the ABC transporter superfamily, most notably P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). mdpi.comnih.gov

P-glycoprotein (P-gp/ABCB1): Encoded by the ABCB1 (or MDR1) gene, P-gp is a 170 kDa transmembrane glycoprotein (B1211001) that actively exports a broad range of cytotoxic compounds, including vincaleukoblastine, from the cell's interior. journaljpri.commdpi.com Overexpression of P-gp is a frequent cause of acquired resistance in many tumor types. nih.govjournaljpri.com Studies have shown that selecting cancer cells with vincaleukoblastine can lead to the activation of MDR1 gene expression, making it a predominant initial mechanism of resistance. nih.gov P-gp utilizes the energy from ATP hydrolysis to drive conformational changes that move its substrates, like vincaleukoblastine, out of the cell. nih.gov

The coordinated action of these and other ABC transporters serves as a powerful defense mechanism for cancer cells, effectively lowering the intracellular concentration of various therapeutic agents. nih.gov

The overexpression of efflux pumps like P-gp and MRP1 has a direct and critical impact on the pharmacokinetics at the cellular level, specifically affecting drug transport and accumulation. nih.gov

The fundamental consequence of enhanced efflux pump activity is a decrease in the net intracellular accumulation of vincaleukoblastine. scirp.org The drug may still diffuse across the cell membrane to enter the cytoplasm, but the overexpressed pumps actively transport it back out, often before it can bind to its target, tubulin. nih.gov This results in a state of apparent decreased drug uptake and reduced drug retention. nih.gov

Research comparing wild-type mouse cells with those lacking functional P-gp and MRP1 demonstrates the significant contribution of these pumps to basal drug resistance. clinpgx.org Cell lines deficient in both P-gp and MRP1 were found to be exceptionally sensitive to Vinca alkaloids, with a 28-fold increase in sensitivity to vincristine (B1662923), highlighting the profound impact these transporters have on preventing the drug from accumulating and reaching cytotoxic levels. clinpgx.org Therefore, the failure of chemotherapy is often attributed to MDR caused by the overexpression of these drug efflux pumps. nih.gov

| Efflux Pump | Gene | Function | Impact on Vincaleukoblastine |

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | ATP-dependent efflux of a wide range of hydrophobic, cationic, or neutral compounds. journaljpri.comnih.gov | Actively transports vincaleukoblastine out of the cell, reducing its intracellular concentration. nih.govoaepublish.com |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | ATP-dependent efflux of conjugated organic anions and various neutral drugs. nih.govnih.gov | Contributes to the efflux of vincaleukoblastine, reducing its accumulation and efficacy. mdpi.comclinpgx.org |

Alterations in Microtubule Components

A second major class of resistance mechanisms involves modifications to the cellular target of vincaleukoblastine: the tubulin protein and the microtubule network it forms. oaepublish.com These alterations can prevent or reduce the effectiveness of the drug by changing its binding site or by modifying the dynamic properties of the microtubules themselves. oaepublish.comnih.gov

Since vincaleukoblastine binds directly to the β-tubulin subunit of the α/β-tubulin heterodimer, changes in this protein can directly impact drug efficacy. nih.gov

Tubulin Mutations: Point mutations in the β-tubulin gene (TUBB) can confer resistance to Vinca alkaloids. For example, a study of a vincristine-resistant human leukemia cell line identified a point mutation resulting in an amino acid substitution (Leu240→Ile). nih.gov This mutation is located in a region of β-tubulin near the interface with α-tubulin, suggesting it could alter the conformation of the heterodimer and interfere with drug binding or its downstream effects. nih.gov

Post-Translational Modifications: Cancer cells can also exhibit significant changes in the post-translational modifications of tubulin. nih.gov These modifications can influence the structure and function of tubulin, potentially affecting its interaction with drugs like vincaleukoblastine.

Microtubule dynamics are tightly regulated by a variety of microtubule-associated proteins (MAPs), which can either stabilize or destabilize the polymer. nih.gov Alterations in the expression levels of these regulatory proteins can lead to a state of resistance.

Vincaleukoblastine is a microtubule-destabilizing agent. oaepublish.com Therefore, resistance can arise if the microtubules become inherently more stable, opposing the drug's depolymerizing action. researchgate.net This increased stability is often achieved through the overexpression of stabilizing MAPs. nih.gov

MAP4: Increased expression of MAP4, a protein that binds to and stabilizes microtubules, has been observed in Vinca alkaloid-resistant cell lines. nih.gov This leads to a higher proportion of tubulin existing in the polymerized (microtubule) state, effectively counteracting the depolymerizing pressure exerted by vincaleukoblastine. nih.govresearchgate.net Furthermore, the expression of wild-type p53 has been shown to repress MAP4; in cells with mutant p53, MAP4 expression can increase, leading to decreased sensitivity to vinblastine (B1199706). nih.gov

The alterations in tubulin and MAPs have direct functional consequences that underpin the resistance phenotype.

Impact on Drug Binding: Mutations or conformational changes in β-tubulin can lower the binding affinity of vincaleukoblastine for its target site. If the drug cannot bind as effectively, its ability to inhibit microtubule assembly is diminished. Similarly, an increase in stabilizing MAPs like MAP4 has been associated with decreased binding of Vinca alkaloids, as the stabilized microtubule state is less favorable for drug interaction. nih.gov

Impact on Microtubule Disassembly: Vincaleukoblastine functions by suppressing microtubule dynamics, binding to tubulin heterodimers and inducing them to form curved assemblies that cannot properly incorporate into a growing microtubule, thereby promoting disassembly. oaepublish.comnih.gov Resistance mechanisms that increase the intrinsic stability of microtubules directly oppose this action. researchgate.net For instance, increased MAP4 expression results in a significantly higher mass of polymerized tubulin in resistant cells, creating a "mass action" buffer against the drug's destabilizing effects and rendering the cell resistant. nih.govresearchgate.net

| Alteration Type | Specific Example | Mechanism of Resistance | Consequence |

| Tubulin Mutation | Leu240→Ile substitution in β-tubulin. nih.gov | Alters the conformation of the tubulin heterodimer. nih.gov | Potentially reduces drug binding affinity and interferes with the drug's effect on microtubule structure. |

| MAPs Expression | Increased expression of MAP4. nih.govnih.gov | Stabilizes microtubules, increasing the overall level of polymerized tubulin. nih.govresearchgate.net | Opposes the microtubule-destabilizing action of vincaleukoblastine; reduces drug binding. researchgate.netnih.gov |

Concept of "Hyperstable" Microtubules

One of the key mechanisms of resistance to vincaleukoblastine, a microtubule-destabilizing agent, involves the paradoxical stabilization of the microtubule network. nih.govmq.edu.au This phenomenon, termed "hyperstable" microtubules, renders the drug less effective as the microtubules are inherently less prone to the disassembly that vincaleukoblastine aims to induce. nih.govplos.org

Research has identified several molecular changes that contribute to this hyperstable state. In vincristine-resistant human leukemia cell lines (VCR R), a notable increase in microtubule stability was observed, with significantly higher levels of polymerized tubulin compared to sensitive parent cells (45.6% vs. 24.7%). nih.govmq.edu.au This increased stability is linked to several factors:

Alterations in Microtubule-Associated Proteins (MAPs): Increased expression of proteins like MAP4, which binds to and stabilizes microtubules, is associated with decreased sensitivity to microtubule-depolymerizing agents. nih.govmq.edu.auresearchgate.net VCR R cells were found to express elevated levels of MAP4 protein. nih.govmq.edu.au

Post-Translational Modifications: Specific post-translational modifications of tubulin can lead to the formation of hyperstable microtubules. nih.gov For instance, the polyamination of α- and β-tubulin by transglutaminase results in microtubules that are resistant to cold-induced depolymerization. nih.gov Similarly, an increase in acetylated α-tubulin, a marker for stable microtubules, has been observed in resistant cell lines. plos.org

Tubulin Isotype Expression and Mutations: Changes in the expression of different β-tubulin isotypes can affect microtubule dynamics. nih.govresearchgate.net Studies have shown that decreased expression of class III β-tubulin is a feature of some vinca alkaloid-resistant cell lines. nih.govmq.edu.auresearchgate.net Furthermore, mutations in the β-tubulin gene can alter microtubule assembly and dynamics, leading to a more stable structure that is resistant to destabilizing agents. plos.orgdrugbank.com For example, specific mutations in exon four of the βI-tubulin gene have been shown to induce resistance by enhancing microtubule assembly and reducing dynamic instability. plos.org

| Cell Line Comparison | Polymerized Tubulin Levels (%) | Key Associated Factor | Reference |

| VCR R (Vincristine-Resistant) | 45.6 ± 2.6 | Increased MAP4 expression | nih.gov, mq.edu.au |

| CEM (Parental, Sensitive) | 24.7 ± 3.3 | Lower MAP4 expression | nih.gov, mq.edu.au |

| VLB100 (Vinblastine-Resistant) | 24.7 ± 2.5 | Lower molecular weight MAP4 isoform | nih.gov, mq.edu.au |

Metabolic Reprogramming and Amino Acid Uptake

Emerging evidence indicates that metabolic reprogramming is a fundamental driver of drug resistance in cancer cells. nih.govfrontiersin.orgmdpi.com Resistant cells adapt their metabolic pathways to supply the necessary energy and biosynthetic precursors to survive therapeutic stress. nih.govnih.gov In the context of vincaleukoblastine resistance, alterations in amino acid metabolism have been identified as a key adaptive mechanism. nih.gov

A study using murine myeloma cells demonstrated that the development of resistance to vincaleukoblastine is associated with significant metabolic remodeling, particularly in amino acid uptake and utilization. nih.gov Metabolomic analyses revealed that even before drug exposure, cells prone to resistance displayed distinct metabolic profiles. nih.gov

Key findings from this research include:

Altered Amino Acid Levels: Vincaleukoblastine-resistant (Res) and induced-resistant (Ind) cells showed higher steady-state levels of various amino acids compared to sensitive control cells. nih.gov